2-(4-Phenylphenoxy)ethanol
Overview
Description
2-(4-Phenylphenoxy)ethanol is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.26 . It appears as a colorless to pale yellow liquid . It is soluble in organic solvents like ethanol and ether, but insoluble in water . It plays a significant role as a solvent in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through an ester exchange reaction under alkaline catalysis, using 2-hydroxyethyl ester and 4-bromophenyl phenyl ester as reactants . The product is then obtained through a hydrolysis reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to an ethoxy group, which is further attached to another phenyl group .Chemical Reactions Analysis
Alcohols, including this compound, undergo various reactions mainly at the functional group . They can undergo dehydration and oxidation reactions . Phenols, on the other hand, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid . It is soluble in organic solvents like ethanol and ether, but insoluble in water . It has a molecular weight of 214.26 .Scientific Research Applications
Extraction and Environmental Applications
- 2-(4-Phenylphenoxy)ethanol, a phenolic alcohol found in olive mill wastewater, has been studied for its extraction using emulsion liquid membranes. This research highlights the potential for its use in environmental clean-up and wastewater treatment, particularly in olive oil production areas (Reis et al., 2006).
Therapeutic Applications in Dentistry
- Tyrosol, a derivative of this compound, shows promise for therapeutic applications in dentistry, including anti-inflammatory, antioxidant, and anti-tumor activities. This could lead to novel dental treatments and oral care products (Ramos et al., 2020).
Pharmacological and Biological Activities
- The compound has demonstrated various biological activities, such as antioxidant and anti-tumor properties, and has been the subject of several studies in the medical field. This research offers insights into potential pharmaceutical applications (Ragione et al., 2000).
Application in Synthesis and Material Science
- This compound is used in the synthesis of various compounds and materials, indicating its versatility in chemical manufacturing processes. For instance, it's involved in the creation of nonlinear optical materials, highlighting its significance in material science (Hijas et al., 2018).
Neuroprotective Effects
- Research has demonstrated the neuroprotective effects of tyrosol, a related compound, in animal models of stroke. This suggests potential therapeutic applications for neurodegenerative diseases and brain injuries (Bu et al., 2007).
Chemical Synthesis and Drug Development
- This compound derivatives have been synthesized and evaluated for their potential as anticancer agents, indicating its role in the development of new pharmaceuticals (Patravale et al., 2014).
Safety and Hazards
2-(4-Phenylphenoxy)ethanol is flammable and should be stored in a cool, ventilated place, away from open flames . Contact with skin should be avoided and if contact occurs, the area should be immediately rinsed with water . Unprocessed waste should be properly disposed of and not mixed with general household waste .
Properties
IUPAC Name |
2-(4-phenylphenoxy)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYULRPAQEBKROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28761-54-8 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-4-yl-ω-hydroxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-4-yl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28761-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60307325 | |
Record name | 2-(4-phenylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19070-95-2 | |
Record name | 2-([1,1′-Biphenyl]-4-yloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19070-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019070952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190727 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-phenylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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